molecular formula C18H19N3S B2740205 1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea CAS No. 852139-45-8

1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea

Cat. No.: B2740205
CAS No.: 852139-45-8
M. Wt: 309.43
InChI Key: LKAADJPWFVGVQH-UHFFFAOYSA-N
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Description

1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a thiourea group, which is known for its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea typically involves the reaction of 1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]amine with thiocyanate under acidic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The indole moiety can also interact with biological targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]urea: Similar structure but with a urea group instead of thiourea.

    1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]amine: Lacks the thiourea group.

    1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]sulfonamide: Contains a sulfonamide group instead of thiourea.

Uniqueness

1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea is unique due to its thiourea group, which imparts distinct chemical reactivity and potential biological activities. The combination of the indole and thiourea moieties makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

1-benzyl-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3S/c1-13-9-16-10-15(7-8-17(16)21-13)12-20-18(22)19-11-14-5-3-2-4-6-14/h2-10,21H,11-12H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAADJPWFVGVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=S)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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